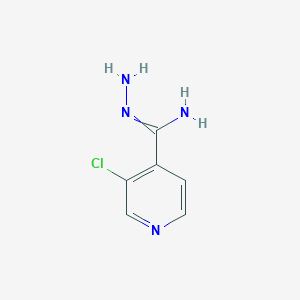
N-amino-3-chloropyridine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-amino-3-chloropyridine-4-carboximidamide is a chemical compound with the molecular formula C6H7ClN4 It is known for its unique structure, which includes a pyridine ring substituted with an amino group, a chlorine atom, and a carboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-3-chloropyridine-4-carboximidamide typically involves the reaction of 3-chloropyridine-4-carboximidamide with an appropriate amination reagent. One common method is the reaction of 3-chloropyridine-4-carboximidamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
N-amino-3-chloropyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-amino-3-chloropyridine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-amino-3-chloropyridine-4-carboximidamide involves its interaction with specific molecular targets. The amino and carboximidamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-amino-2-chloropyridine-4-carboximidamide
- N-amino-4-chloropyridine-3-carboximidamide
- N-amino-3-bromopyridine-4-carboximidamide
Uniqueness
N-amino-3-chloropyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 3-position and the carboximidamide group at the 4-position allows for unique interactions and reactions that are not observed in similar compounds .
特性
分子式 |
C6H7ClN4 |
|---|---|
分子量 |
170.60 g/mol |
IUPAC名 |
N'-amino-3-chloropyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-10-2-1-4(5)6(8)11-9/h1-3H,9H2,(H2,8,11) |
InChIキー |
VOBBZYHEKYMBGR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=NN)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


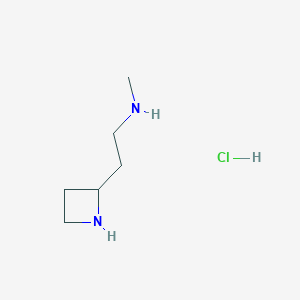
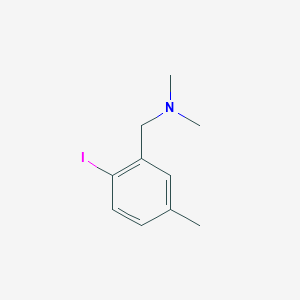
![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)
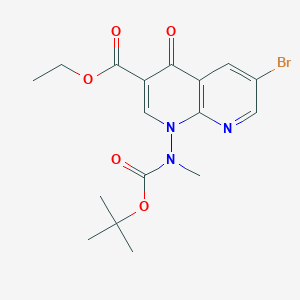
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
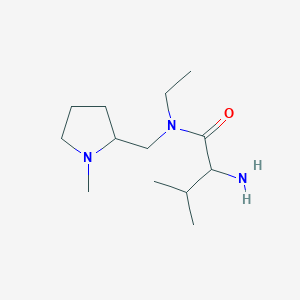

![Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B14782389.png)
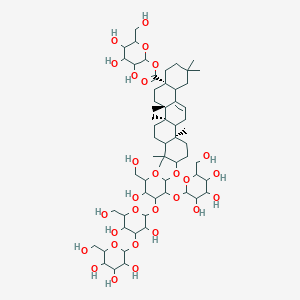
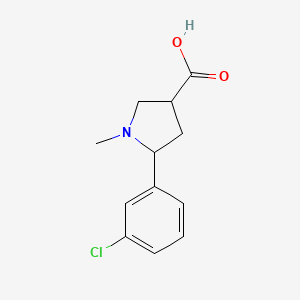
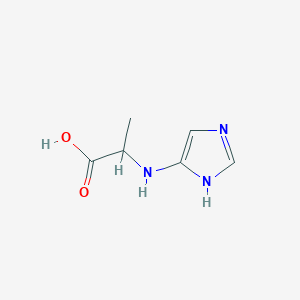
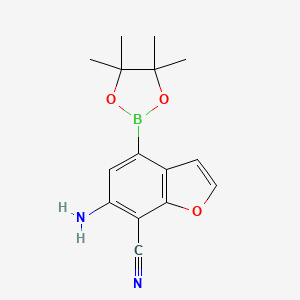
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
